Lipophilicity (XlogP) Differentiation: N-Butyl vs. N-Methyl and Unsubstituted Difluoroacetamide
N-Butyl-2,2-difluoroacetamide exhibits a computed XlogP of 1.6, which is 1.2 log units higher than N-methyl-2,2-difluoroacetamide (XlogP = 0.4) and 1.6 log units higher than the unsubstituted 2,2-difluoroacetamide (XlogP ≈ 0) . This difference corresponds to an approximately 16-fold increase in octanol/water partition coefficient relative to the N-methyl analog and a roughly 40-fold increase relative to the parent, based on the logarithmic relationship between logP and partition coefficient. The enhanced lipophilicity of the N-butyl derivative is directly attributable to the four-carbon alkyl chain, which increases hydrophobic surface area without altering the polar amide headgroup.
| Evidence Dimension | Lipophilicity (XlogP – computed octanol/water partition coefficient) |
|---|---|
| Target Compound Data | XlogP = 1.6 (N-Butyl-2,2-difluoroacetamide, CAS 368-33-2) |
| Comparator Or Baseline | XlogP = 0.4 (N-Methyl-2,2-difluoroacetamide, CAS 53207-28-6); XlogP ≈ 0 (2,2-Difluoroacetamide, CAS 359-38-6) |
| Quantified Difference | ΔXlogP = +1.2 vs. N-methyl; ΔXlogP ≈ +1.6 vs. unsubstituted parent |
| Conditions | Computed using XlogP3 algorithm; data sourced from Chem960 and PubChem compound databases |
Why This Matters
A 1.2–1.6 log unit increase in XlogP translates to a 16–40-fold higher partition coefficient, directly impacting membrane permeability, oral absorption potential, and organic-phase extraction efficiency in synthetic workup.
